molecular formula C17H18Si B14443031 [([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane CAS No. 75867-42-4

[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane

Cat. No.: B14443031
CAS No.: 75867-42-4
M. Wt: 250.41 g/mol
InChI Key: YJXLVEMDFSRFPS-UHFFFAOYSA-N
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Description

Biphenyl-4-ylethynyl-trimethyl-silane: is an organosilicon compound with the molecular formula C17H18Si . It is characterized by the presence of a biphenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-4-ylethynyl-trimethyl-silane can be synthesized through several methods, one of which involves the Sonogashira coupling reaction . This reaction typically employs a palladium catalyst and a copper co-catalyst to couple an aryl halide with an ethynyltrimethylsilane under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: While specific industrial production methods for biphenyl-4-ylethynyl-trimethyl-silane are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Biphenyl-4-ylethynyl-trimethyl-silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biphenyl-4-ylethynyl-trimethyl-silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-4-ylethynyl-trimethyl-silane in various reactions involves the activation of the ethynyl group and the stabilization of intermediates by the trimethylsilyl group. The electron-donating nature of the trimethylsilyl group enhances the reactivity of the ethynyl group, facilitating various chemical transformations .

Comparison with Similar Compounds

  • Phenylethynyltrimethylsilane
  • (4-Bromophenylethynyl)trimethylsilane
  • Trimethyl(phenylethynyl)silane

Comparison: Biphenyl-4-ylethynyl-trimethyl-silane is unique due to the presence of the biphenyl group, which imparts additional stability and electronic properties compared to simpler analogs like phenylethynyltrimethylsilane. This makes it particularly useful in applications requiring enhanced stability and electronic characteristics .

Properties

CAS No.

75867-42-4

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethyl-[2-(4-phenylphenyl)ethynyl]silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)14-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

YJXLVEMDFSRFPS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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